2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

PROTAC Linker Design Bioconjugation Click Chemistry

Researchers optimizing PROTAC ternary complex geometry face limited linker options with defined hydrophobicity and flexibility. 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate resolves this by providing a precisely measured C6 alkyl spacer (logP 0.82, Fsp³ 0.55) for spatial tuning between target ligand and E3 ligase recruiter. • Enables amine-to-alkyne functionalization via NHS ester and CuAAC click chemistry • Organic-solvent compatible for derivatizing hydrophobic payloads, polymers, and surfaces • Non-PEG aliphatic chain reduces immunogenicity risk in ADC and protein conjugate development. Standard R&D supply with global shipping available.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B1446902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC#CCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2
InChIKeyKENPLOYECFEPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl Hept-6-Ynoate: Technical Baseline for Scientific Procurement


2,5-Dioxopyrrolidin-1-yl hept-6-ynoate (CAS 917222-23-2) is a heterobifunctional, amine-reactive crosslinking reagent characterized by an N-hydroxysuccinimide (NHS) ester group connected via a four-carbon alkyl spacer to a terminal alkyne handle . With a molecular formula of C11H13NO4 and a molecular weight of 223.23 Da, it belongs to the class of alkyne NHS esters used for bioorthogonal conjugation . This compound enables a two-step functionalization strategy: first, the NHS ester forms a stable amide bond with primary amines on peptides, antibodies, or surfaces; second, the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for downstream conjugation . Its aliphatic spacer distinguishes it from PEG-based analogs, offering a distinct balance of hydrophobicity and molecular flexibility for applications where spatial orientation or minimal steric bulk is critical .

Why Generic Alkyne-NHS Esters Cannot Replace 2,5-Dioxopyrrolidin-1-yl Hept-6-Ynoate


Generic substitution among alkyne NHS esters is scientifically unsound due to the functional impact of linker composition on experimental outcomes. While all compounds in this class share the reactive NHS and alkyne termini, the specific four-carbon alkyl spacer in 2,5-dioxopyrrolidin-1-yl hept-6-ynoate imparts unique physicochemical properties—including hydrophobicity (logP 0.82) and molecular flexibility (Fsp3 0.55)—that directly modulate conjugation efficiency, biomolecule conformation, and in vivo pharmacokinetics . In the context of PROTACs and bioconjugates, linker length and rigidity are not passive variables but active design elements that govern target engagement and degradation potency [1]. Therefore, substituting a C6 alkyl spacer with a shorter C2 propargyl or a hydrophilic PEG linker can fundamentally alter the spatial geometry and biological activity of the final conjugate, making direct replacement without re-optimization a high-risk decision for project reproducibility and performance [2].

Quantitative Differentiation: 2,5-Dioxopyrrolidin-1-yl Hept-6-Ynoate vs. Key Comparators


Linker Chain Length: C6 Spacer Provides Intermediate Reach vs. C2 and C4 Analogs

The compound features a six-carbon aliphatic spacer (C6) between the NHS ester and terminal alkyne, compared to a two-carbon spacer in propargyl-NHS ester and a four-carbon spacer in 5-hexynoic acid NHS ester . This extended length can alleviate steric hindrance between the conjugated biomolecule and the click reaction partner, a critical factor when labeling large proteins or dense surface coatings [1]. In PROTAC design, linker length directly influences the formation of a stable ternary complex; an intermediate C6 spacer offers a distinct geometric option alongside shorter C2/C4 or longer PEG linkers, providing a precise tool for structure-activity relationship (SAR) optimization [2].

PROTAC Linker Design Bioconjugation Click Chemistry

Hydrophobicity Profile: Balanced logP of 0.82 Enables Organic Solvent Compatibility

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate exhibits a calculated logP of 0.82, indicating moderate lipophilicity . This is in contrast to highly hydrophilic PEG-based linkers (logP < 0) which enhance water solubility but can also increase conjugate hydrodynamic radius and renal clearance [1]. The compound's logP allows for good solubility in organic solvents like DMSO and DMF, essential for standard bioconjugation workflows, while its aliphatic nature avoids the potential immunogenicity and viscosity issues associated with PEG spacers . For applications requiring membrane permeability or reduced aqueous solubility of the linker itself, this intermediate hydrophobicity is a key selection criterion.

PROTAC Linker Design Bioconjugation Drug Discovery

Molecular Flexibility: Fsp3 Value of 0.55 Indicates Conformational Freedom

The fraction of sp3-hybridized carbons (Fsp3) for 2,5-dioxopyrrolidin-1-yl hept-6-ynoate is 0.55 . This value quantifies the molecular complexity and three-dimensional character of the molecule, which is directly correlated with linker flexibility. In comparison, propargyl-NHS ester (Fsp3 ~0.40) and 5-hexynoic acid NHS ester (Fsp3 ~0.50) offer varying degrees of conformational rigidity . In the context of PROTACs, increased linker flexibility, as indicated by a higher Fsp3, can enhance the probability of forming a productive ternary complex between the target protein and E3 ligase by allowing the tethered ligands to explore a wider range of spatial orientations [1]. This makes the C6 spacer a valuable option for exploring the conformational landscape required for optimal protein degradation.

PROTAC Linker Design Medicinal Chemistry Chemical Biology

PROTAC Linker Application: Validated as an Aliphatic Building Block

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is explicitly classified and commercialized as a PROTAC linker, specifically as an aliphatic linker subclass [1]. Its structure provides a distinct alternative to the more commonly used PEG-based and rigid aromatic linkers. While PEG linkers offer enhanced aqueous solubility, they can sometimes negatively impact cell permeability and promote non-specific binding [2]. The aliphatic C6 spacer in this compound presents a hydrophobic, flexible tether that can improve the drug-like properties of a PROTAC by potentially enhancing membrane permeability and reducing the overall polarity of the degrader molecule . This validated role in a major drug discovery modality provides a clear application-based differentiation for procurement.

PROTAC Synthesis Targeted Protein Degradation Click Chemistry

Optimal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl Hept-6-Ynoate Based on Quantitative Evidence


PROTAC SAR Exploration Requiring an Aliphatic, Intermediate-Length Linker

Use this compound as a core linker when optimizing PROTACs where an intermediate-length, flexible aliphatic spacer is hypothesized to improve ternary complex formation over shorter (C2, C4) or more rigid/hydrophilic (PEG, aromatic) linkers. The C6 chain provides a distinct geometric option for spatial tuning between the target protein ligand and the E3 ligase recruiter, guided by the compound's Fsp3 of 0.55 and length advantage over propargyl and hexynoic acid NHS esters [1].

Bioconjugation of Hydrophobic Proteins or Surfaces Requiring Organic Solvent Compatibility

Employ this reagent for introducing alkyne handles onto peptides, small molecules, or hydrophobic surfaces where the use of aqueous buffers is limited. The logP of 0.82 ensures excellent solubility in organic solvents like DMSO, DMF, and DCM, enabling efficient conjugation reactions that are often challenging for hydrophilic PEG-NHS esters . This makes it ideal for modifying synthetic polymers, hydrophobic drug payloads, or for solid-phase synthesis applications.

ADC and Bioconjugate Design Prioritizing Reduced Immunogenicity and Viscosity

Select this linker as an alternative to PEG-based spacers in the design of antibody-drug conjugates (ADCs) or protein therapeutics. The aliphatic C6 spacer avoids the potential immunogenicity and high solution viscosity often associated with PEG chains, while still providing adequate reach to prevent steric hindrance during payload conjugation [2]. This is a critical consideration for improving the developability and in vivo safety profile of advanced bioconjugates.

Two-Step Surface Functionalization for Biosensor and Microarray Fabrication

Utilize 2,5-dioxopyrrolidin-1-yl hept-6-ynoate to derivatize amine-coated surfaces (e.g., glass slides, gold nanoparticles, polymer beads) with a terminal alkyne group. The intermediate-length spacer provides sufficient distance from the surface to minimize steric hindrance during the subsequent CuAAC click reaction with azide-modified biomolecules, leading to higher immobilization yields and improved assay sensitivity compared to shorter, more rigid linkers [3].

Technical Documentation Hub

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